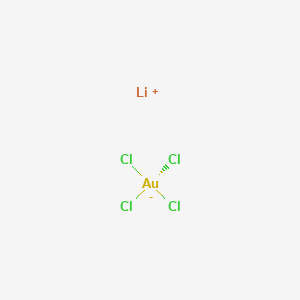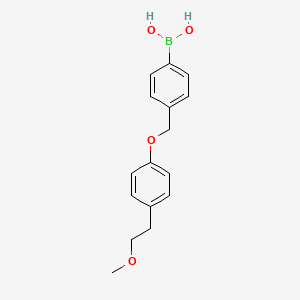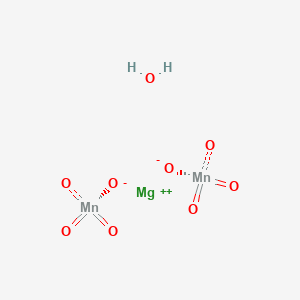
Magnesium permanganate hydrate
Overview
Description
Magnesium permanganate hydrate is an inorganic compound with the chemical formula Mg(MnO₄)₂·xH₂O. It is known for its strong oxidizing properties and is used in various industrial and scientific applications. The compound typically appears as a dark purple powder and is highly soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium permanganate hydrate can be synthesized through several methods:
-
Reaction of Barium Permanganate with Magnesium Sulfate: [ \text{MgSO₄} + \text{Ba(MnO₄)₂} \rightarrow \text{Mg(MnO₄)₂} + \text{BaSO₄} ] This method involves reacting barium permanganate with magnesium sulfate to produce magnesium permanganate and barium sulfate as a byproduct .
-
Reaction of Magnesium Chloride with Silver Permanganate: [ \text{MgCl₂} + 2\text{AgMnO₄} \rightarrow \text{Mg(MnO₄)₂} + 2\text{AgCl} ] In this method, magnesium chloride reacts with silver permanganate to yield magnesium permanganate and silver chloride .
Industrial Production Methods: The industrial production of this compound typically involves the crystallization of the hexahydrate form from an aqueous solution. The hexahydrate can be further processed to obtain the anhydrous form by heating .
Chemical Reactions Analysis
Types of Reactions: Magnesium permanganate hydrate undergoes various chemical reactions, primarily oxidation reactions due to its strong oxidizing nature.
Common Reagents and Conditions:
Oxidation Reactions: this compound can oxidize a wide range of organic compounds.
Decomposition: The compound decomposes at 130°C, releasing oxygen in an autocatalytic process.
Major Products Formed:
Scientific Research Applications
Magnesium permanganate hydrate has several applications in scientific research and industry:
Chemistry: It is used as an oxidizing agent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in proteome research as a catalyst.
Medicine: While not directly used in medicine, its oxidizing properties are leveraged in the synthesis of pharmaceutical intermediates.
Industry: It is employed as a wood impregnation agent and as an additive in tobacco filters.
Mechanism of Action
The mechanism of action of magnesium permanganate hydrate is primarily based on its ability to act as a strong oxidizing agent. It dissociates in water to form magnesium ions and permanganate ions. The permanganate ions then participate in redox reactions, oxidizing various substrates by accepting electrons and being reduced to manganese dioxide (MnO₂) or other manganese oxides .
Comparison with Similar Compounds
Potassium Permanganate (KMnO₄): Like magnesium permanganate, potassium permanganate is a strong oxidizing agent used in various chemical and industrial applications.
Sodium Permanganate (NaMnO₄): Another similar compound, sodium permanganate, shares similar oxidizing properties and applications.
Uniqueness: Magnesium permanganate hydrate is unique due to its specific solubility properties and its ability to form stable hydrates. It is also less commonly used compared to potassium permanganate and sodium permanganate, making it a specialized reagent in certain applications .
Properties
IUPAC Name |
magnesium;dipermanganate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mg.2Mn.H2O.8O/h;;;1H2;;;;;;;;/q+2;;;;;;;;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVIDGIVELXPKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-][Mn](=O)(=O)=O.[O-][Mn](=O)(=O)=O.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2MgMn2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584179 | |
| Record name | Magnesium oxido(trioxo)manganese--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250578-91-7, 13446-20-3 | |
| Record name | Magnesium oxido(trioxo)manganese--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium permanganate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


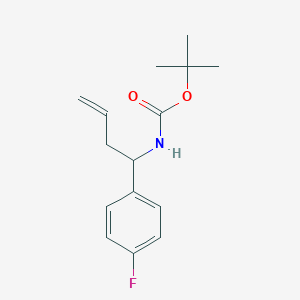

![2-(5-Bromo-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B1602478.png)
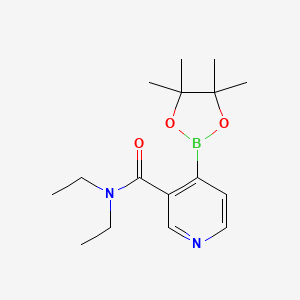
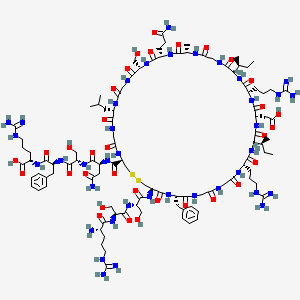
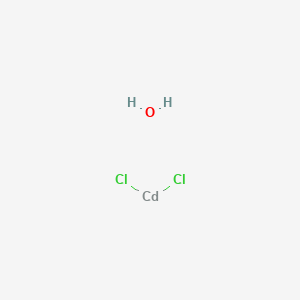
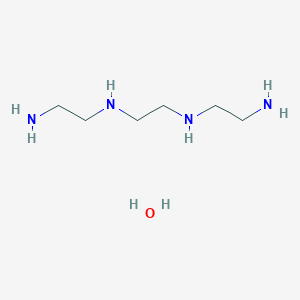
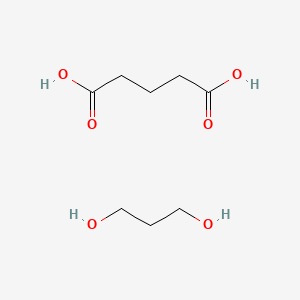
![(R)-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid](/img/structure/B1602486.png)
![2,3-Bis[(2S,5S)-2,5-dimethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B1602492.png)
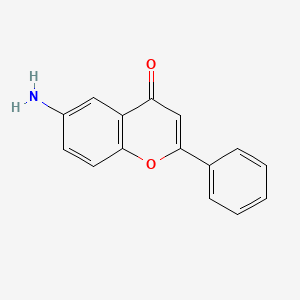
![(3R,4S,5R,6S)-6-[(1R)-1,2-Dihydroxyethyl]oxane-2,3,4,5-tetrol](/img/structure/B1602495.png)
